2-丙烯酸,2-(苯甲酰基氨基)-3-(苯基氨基)-,甲酯

描述

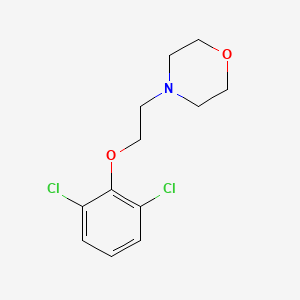

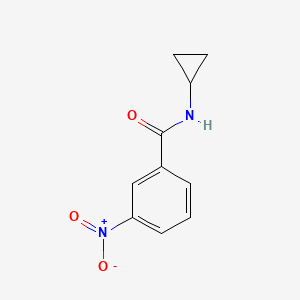

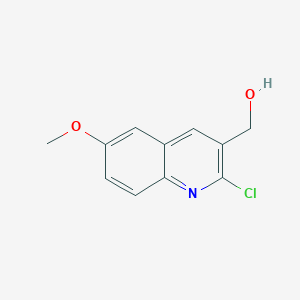

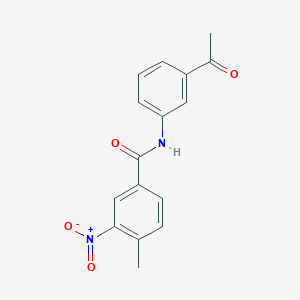

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester, also known as Boc-Phe-OMe, is a chemical compound widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents, including ethanol and methanol. Boc-Phe-OMe is a derivative of phenylalanine, an essential amino acid that is found in many proteins.

科学研究应用

非对映选择性合成和杂环系统

Uršič 等人 (2009) 的一项研究展示了使用甲基 (Z)-2-(苯甲酰基氨基)-3-(二甲氨基)丙烯酸酯作为前体的复杂杂环系统的非对映选择性合成。该研究概述了创建新型吡唑和吡咯并[3,4-c]哒嗪衍生物的途径,展示了该化合物在开发具有药用化学和材料科学潜在应用的新型杂环化合物中的用途 (Uršič 等,2009)。

构象研究

Forgó 等人 (2005) 使用核磁共振波谱学研究了相关丙烯酸衍生物在不同溶剂中的构象。虽然这项研究侧重于一个密切相关的分子,但它强调了核磁共振技术在理解溶液中丙烯酸衍生物的构象动力学中的更广泛用途,这对于它们在合成和材料开发中的应用至关重要 (Forgó 等,2005)。

区域选择性合成和质谱研究

徐等人 (2000) 提出了一种琥珀酸 4-甲基/异丙酯的区域选择性合成方法,分析了它们的电子轰击质谱碎片。虽然侧重于不同的酯,但这项研究强调了区域选择性合成技术和质谱在表征和开发酯衍生物以用于各种科学应用中的重要性 (徐等人,2000)。

手性分离中的热力学参数

翁文 (2005) 对 2-苯甲酰氨基-3-苯基丙酸甲酯的对映体分离的研究探讨了流动相组成对热力学参数的影响,使用源自 L-酒石酸的手性固定相。这项研究展示了该化合物在手性分离技术中的应用,这对药物研究和开发至关重要 (翁文,2005)。

合成转化和材料科学

Trejo-Machin 等人 (2017) 关于使用苯乙酸用于聚苯并恶嗪合成的研究突出了丙烯酸衍生物在材料科学中的用途,特别是在增强分子的反应性以开发新材料方面。虽然它侧重于不同的化学物质,但这项研究说明了丙烯酸衍生物在创造具有增强性能的先进材料中的更广泛相关性 (Trejo-Machin 等,2017)。

作用机制

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and proteins .

Mode of Action

It has been observed that similar compounds can undergo dynamic kinetic asymmetric transformation, which suggests that they may interact with their targets in a similar manner .

Biochemical Pathways

Compounds with similar structures have been found to influence various metabolic pathways .

Result of Action

Similar compounds have been found to have significant effects on cellular processes .

Action Environment

The action, efficacy, and stability of methyl 3-anilino-2-benzamidoprop-2-enoate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present .

属性

IUPAC Name |

methyl 3-anilino-2-benzamidoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWILQLPXJKENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363028 | |

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |

CAS RN |

102025-82-1 | |

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1347671.png)

![4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B1347678.png)